molecular formula C20H21D11O3 B1156012 (±)8(9)-EET-d11

(±)8(9)-EET-d11

Cat. No. B1156012
M. Wt: 331.5
InChI Key: DBWQSCSXHFNTMO-OHRLSYMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)8(9)-EET-d11 contains 11 deuterium atoms at the 16, 16/' , 17, 17/' , 18, 18/', 19, 19/', 20, 20, and 20 positions. It is intended for use as an internal standard for the quantification of (±)8(9)-EET by GC- or LC-mass spectrometry (MS). (±)8(9)-EET is biosynthesized from arachidonic acid in rat and rabbit liver microsomes by CYP450. (±)8(9)-EET is a major P450 metabolite in the renal cortex. (±)8(9)-EET reduces GFR through cyclooxygenase-dependent preglomerular vasoconstriction.

Scientific Research Applications

Molecular Characterization and Biological Processes

  • Arachidonic Acid Metabolism and Epoxygenase Activity in Astrocytes : Research has identified arachidonic acid (AA) epoxygenase in rat brain astrocytes, responsible for metabolizing AA to epoxyeicosatrienoic acids (EETs). These EETs are influential in dilating cerebral arterioles and affecting K+ current in vascular smooth muscle cells, suggesting a role in controlling cerebral microcirculation mediated by astrocyte epoxygenase activity (Alkayed et al., 1996).

  • EETs in Hypertension Management : EETs contribute to regulating vascular tone and blood pressure. Research into developing stable EET analogs has shown potential in managing hypertension, with some analogs showing effective blood pressure-lowering effects in hypertensive rats (Imig et al., 2010).

  • EETs and Glomerular Mesangial Cell Proliferation : Certain hydroxylated enantiomers of EET, such as 11(R)-hydroxylated 8(R),9(S)- and 8(S),9(R)-EET, have shown potent mitogenic effects on cultured rat glomerular mesangial cells. These findings suggest a role for EETs in cellular proliferation processes, particularly in inflammatory glomerular diseases (Homma et al., 1993).

  • EETs in Plasma and Potential Systemic Functions : EETs have been identified in rat plasma, predominantly esterified to the phospholipids of circulating lipoproteins. The presence and distribution of EETs in different lipoprotein fractions indicate a potential systemic function for cytochrome P-450 epoxygenase, which is involved in the biosynthesis of EETs (Karara et al., 1992).

properties

Molecular Formula

C20H21D11O3

Molecular Weight

331.5

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2

InChI Key

DBWQSCSXHFNTMO-OHRLSYMNSA-N

SMILES

[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])/C=CC/C=CC[C@@H](O1)[C@@H]1C/C=CCCCC(O)=O

synonyms

(±)8(9)-EET8(9)-EpETrE-d11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(±)8(9)-EET-d11
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(±)8(9)-EET-d11
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(±)8(9)-EET-d11
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Reactant of Route 6
(±)8(9)-EET-d11

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